Cas no 2166192-26-1 (trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione)

trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione structure
2166192-26-1 structure
商品名:trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione
CAS番号:2166192-26-1
MF:C7H15NO4S
メガワット:209.263301134109
CID:6090787
PubChem ID:6347765

trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione 化学的及び物理的性質

名前と識別子

    • trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione
    • Thiophene-3-ol, tetrahydro-4-[(3-hydroxypropyl)amino]-, 1,1-dioxide, (3S,4S)-
    • AKOS040823393
    • 2166192-26-1
    • trans-3-hydroxy-4-[(3-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione
    • (3S,4S)-3-hydroxy-4-[(3-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione
    • F6545-5057
    • インチ: 1S/C7H15NO4S/c9-3-1-2-8-6-4-13(11,12)5-7(6)10/h6-10H,1-5H2/t6-,7-/m1/s1
    • InChIKey: UVQDNFWQAJOWAG-RNFRBKRXSA-N
    • ほほえんだ: C1S(=O)(=O)C[C@@H](NCCCO)[C@@H]1O

計算された属性

  • せいみつぶんしりょう: 209.07217913g/mol
  • どういたいしつりょう: 209.07217913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.4
  • トポロジー分子極性表面積: 95Ų

じっけんとくせい

  • 密度みつど: 1.39±0.1 g/cm3(Predicted)
  • ふってん: 508.3±50.0 °C(Predicted)
  • 酸性度係数(pKa): 12.67±0.40(Predicted)

trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6545-5057-1g
trans-3-hydroxy-4-[(3-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione
2166192-26-1 95%+
1g
$370.0 2023-09-06
Life Chemicals
F6545-5057-5g
trans-3-hydroxy-4-[(3-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione
2166192-26-1 95%+
5g
$1221.0 2023-09-06
Life Chemicals
F6545-5057-0.25g
trans-3-hydroxy-4-[(3-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione
2166192-26-1 95%+
0.25g
$333.0 2023-09-06
Life Chemicals
F6545-5057-0.5g
trans-3-hydroxy-4-[(3-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione
2166192-26-1 95%+
0.5g
$351.0 2023-09-06
Life Chemicals
F6545-5057-2.5g
trans-3-hydroxy-4-[(3-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione
2166192-26-1 95%+
2.5g
$808.0 2023-09-06
Life Chemicals
F6545-5057-10g
trans-3-hydroxy-4-[(3-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione
2166192-26-1 95%+
10g
$1715.0 2023-09-06

trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione 関連文献

trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dioneに関する追加情報

Introduction to trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione (CAS No. 2166192-26-1)

trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2166192-26-1, exhibits a unique structural framework characterized by a thiolane core, which is a cyclic sulfide derivative. The presence of multiple functional groups, including hydroxyl and amino moieties, makes it a versatile intermediate in the synthesis of biologically active molecules. The thiolane ring itself is particularly intriguing due to its ability to participate in various chemical transformations, making it a valuable scaffold for drug discovery and development.

The structural motif of trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione is reminiscent of natural products found in certain microbial metabolites, which have been extensively studied for their pharmacological properties. The compound’s ability to undergo selective modifications at multiple sites allows chemists to tailor its reactivity for specific applications. For instance, the hydroxyl groups can be engaged in etherification or esterification reactions, while the amino group provides opportunities for further derivatization via amide or urea bond formations.

Recent advancements in synthetic methodologies have enabled more efficient access to this compound. One notable approach involves the use of transition metal-catalyzed cross-coupling reactions, which have revolutionized the construction of complex cyclic systems. In particular, palladium-catalyzed reactions have been employed to form the thiolane ring from simpler precursors with high regioselectivity. This method not only simplifies the synthetic route but also enhances scalability, making it more feasible for industrial applications.

The pharmacological potential of trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione has been explored in several preclinical studies. Its thiolane core is known to exhibit mild reducing properties, which could be beneficial in modulating oxidative stress-related pathways. Additionally, the compound’s structural similarity to known bioactive molecules suggests that it may interact with specific biological targets. For example, analogs with similar scaffolds have been investigated for their roles in enzyme inhibition and receptor binding.

In vitro studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on certain enzymes implicated in inflammatory responses. The hydroxyl and amino groups contribute to hydrogen bonding interactions with protein surfaces, potentially modulating enzyme activity. Moreover, the thiolane ring’s flexibility allows it to adopt multiple conformations, which could enhance binding affinity to biological targets. These characteristics make it an attractive candidate for further exploration in medicinal chemistry.

The synthesis of trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione also presents an opportunity for green chemistry initiatives. Researchers have explored solvent-free reactions and catalytic methods that minimize waste generation and energy consumption. Such approaches align with the growing emphasis on sustainable practices in chemical manufacturing. By optimizing reaction conditions to use recyclable catalysts and benign solvents, the environmental footprint of producing this compound can be significantly reduced.

The role of computational chemistry in designing derivatives of trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with remarkable accuracy. By integrating experimental data with computational predictions, chemists can accelerate the discovery process and reduce reliance on trial-and-error experimentation. This synergy between experimental and computational methods has been instrumental in advancing drug development pipelines.

Future directions for research on this compound may include exploring its role as a prodrug or precursor for more complex molecules. The modular nature of its structure allows for easy functionalization at multiple points, enabling the creation of libraries of derivatives with tailored properties. Such libraries are invaluable tools in high-throughput screening campaigns aimed at identifying novel bioactive compounds.

The broader implications of studying trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione extend beyond pharmaceutical applications. Its unique structural features make it a valuable tool for studying molecular recognition processes and developing new materials with specialized functions. For instance, its ability to form stable complexes with other molecules could be exploited in designing sensors or catalysts with enhanced performance.

In conclusion,trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione (CAS No. 2166192-26-1) represents a fascinating compound with significant potential in both academic research and industrial applications. Its versatile structure and reactivity make it a valuable building block for drug discovery efforts, while its environmental considerations align with modern sustainable chemistry practices. As research continues to uncover new synthetic routes and pharmacological effects,this compound promises to remain at the forefront of organic chemistry innovation.

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